molecular formula C18H18F3NO4 B6385107 5-(3-Boc-aminophenyl)-3-trifluoromethoxyphenol CAS No. 1261985-41-4

5-(3-Boc-aminophenyl)-3-trifluoromethoxyphenol

Cat. No.: B6385107
CAS No.: 1261985-41-4
M. Wt: 369.3 g/mol
InChI Key: YETIOCPGYWPURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Boc-aminophenyl)-3-trifluoromethoxyphenol: is a novel chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research and industry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amine group and a trifluoromethoxyphenol moiety, which contribute to its unique chemical properties.

Properties

IUPAC Name

tert-butyl N-[3-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c1-17(2,3)26-16(24)22-13-6-4-5-11(7-13)12-8-14(23)10-15(9-12)25-18(19,20)21/h4-10,23H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETIOCPGYWPURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Boc-aminophenyl)-3-trifluoromethoxyphenol typically involves multiple steps, starting with the protection of the amine group using tert-butoxycarbonyl (Boc) anhydride. This is followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The final step involves the coupling of the protected amine with the phenol derivative under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance efficiency and yield. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenol group in 5-(3-Boc-aminophenyl)-3-trifluoromethoxyphenol can undergo oxidation reactions to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development.

Medicine: The compound’s derivatives have potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-(3-Boc-aminophenyl)-3-trifluoromethoxyphenol and its derivatives involves the interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under physiological conditions, allowing the free amine to interact with its target. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

    5-(3-Aminophenyl)-3-trifluoromethoxyphenol: Lacks the Boc protection, making it more reactive but less stable.

    5-(3-Boc-aminophenyl)-3-methoxyphenol: Similar structure but with a methoxy group instead of a trifluoromethoxy group, resulting in different chemical properties.

Uniqueness: 5-(3-Boc-aminophenyl)-3-trifluoromethoxyphenol is unique due to the presence of both the Boc-protected amine and the trifluoromethoxy group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.